N-(4-iodophenyl)-2-(3-oxopiperazin-2-yl)acetamide
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Description
N-(4-iodophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a useful research compound. Its molecular formula is C12H14IN3O2 and its molecular weight is 359.167. The purity is usually 95%.
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Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Properties : A related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrated significant DPPH radical scavenging activity, along with notable analgesic and anti-inflammatory activities (Nayak et al., 2014).
Bradykinin B1 Receptor Antagonists : Oxopiperazine-based B1 receptor antagonists, related to the query compound, showed improved in vitro potency and metabolic stability, suggesting potential for treating pain and inflammation (Chen et al., 2011).
Crystal Structures and Interactions : Research on similar acetamides, like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, has provided insights into the molecular structures and interactions of these compounds, valuable for materials science and drug design (Narayana et al., 2016).
Anticonvulsant Activities : Derivatives of similar acetamide compounds have been evaluated for their anticonvulsant activities, showing significant effectiveness in various models. This suggests potential application in the treatment of epilepsy (Nath et al., 2021).
Antimicrobial Activities : Certain acetamide derivatives have shown promising antibacterial and antifungal activities, indicating potential for developing new antimicrobial agents (Debnath & Ganguly, 2015).
Nonlinear Optical Properties : The nonlinear optical properties of crystalline acetamides, including those similar to the query compound, have been studied, suggesting their utility in photonic devices like optical switches and modulators (Castro et al., 2017).
Properties
IUPAC Name |
N-(4-iodophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3O2/c13-8-1-3-9(4-2-8)16-11(17)7-10-12(18)15-6-5-14-10/h1-4,10,14H,5-7H2,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVZHDDVNDWVMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.